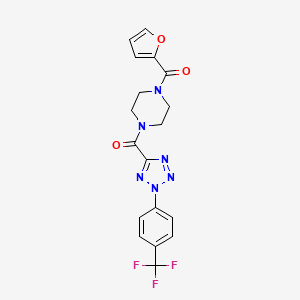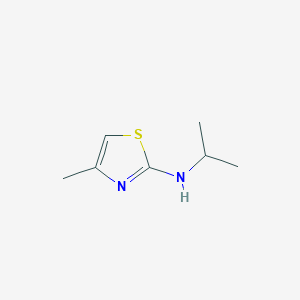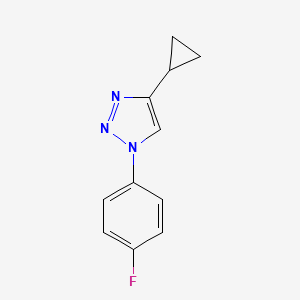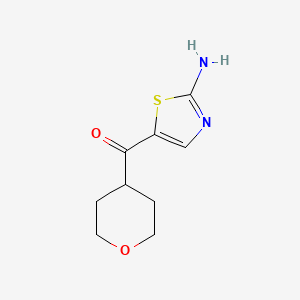
4-(Benzylsulfanyl)-6-(4-chlorophenyl)-2-(4-pyridinyl)-5-pyrimidinecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(Benzylsulfanyl)-6-(4-chlorophenyl)-2-(4-pyridinyl)-5-pyrimidinecarbonitrile is a useful research compound. Its molecular formula is C23H15ClN4S and its molecular weight is 414.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Applications
A study conducted by Rostamizadeh et al. (2013) outlined an efficient synthesis method for pyrazolo[3,4-d]pyrimidine derivatives starting from pyrimidine derivatives. The synthesized compounds showed significant antibacterial activity, indicating potential applications in developing new antimicrobial agents (Rostamizadeh et al., 2013).
Abdelghani et al. (2017) synthesized new pyrimidines and condensed pyrimidines, showcasing their antimicrobial evaluation. The reaction of 4-(4-chlorophenyl)-2-mercapto-6-oxo-1,6-dihydropyrimidine-5-carbonitrile with various reagents yielded derivatives with promising antimicrobial activity, indicating the role of these compounds in developing new antibacterial and antifungal agents (Abdelghani et al., 2017).
Spectroscopic Analysis and Chemical Properties
- Alzoman et al. (2015) performed a detailed spectroscopic investigation of a pyrimidine derivative, highlighting its potential as a chemotherapeutic agent. The study included FT-IR, FT-Raman spectroscopy, and molecular docking, suggesting the compound's inhibitory activity against GPb, which may underline its potential as an anti-diabetic compound (Alzoman et al., 2015).
Molecular Docking and Theoretical Studies
Stolarczyk et al. (2021) synthesized a series of 5-hydroxymethylpyrimidines with variations at the 4-position, including a benzylsulfanyl group. The study evaluated their cytotoxic properties against various cell lines, showcasing that derivatives with bulky constituents exhibit moderate anticancer properties. This research indicates the utility of these compounds in exploring new cancer treatments (Stolarczyk et al., 2021).
Flefel et al. (2018) prepared novel pyridine and fused pyridine derivatives, including triazolopyridine and pyridotriazine derivatives, starting from a hydrazinyl pyridine-3-carbonitrile compound. Molecular docking screenings suggested moderate to good binding energies, indicating their potential antimicrobial and antioxidant activity (Flefel et al., 2018).
Properties
IUPAC Name |
4-benzylsulfanyl-6-(4-chlorophenyl)-2-pyridin-4-ylpyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClN4S/c24-19-8-6-17(7-9-19)21-20(14-25)23(29-15-16-4-2-1-3-5-16)28-22(27-21)18-10-12-26-13-11-18/h1-13H,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMEGUDDBBWNHLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC(=NC(=C2C#N)C3=CC=C(C=C3)Cl)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(6-methylbenzo[d]thiazol-2-yl)propanamide](/img/structure/B2826405.png)



![2-[(4-Chlorobenzyl)sulfanyl]-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinyl methyl ether](/img/structure/B2826410.png)
![2-Chloro-N-[[1-(2-methylpyrazol-3-yl)cyclopropyl]methyl]acetamide](/img/structure/B2826412.png)



![N-(3-methylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide](/img/structure/B2826418.png)


![N-(3-acetamidophenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2826422.png)
